

Unraveling the T145 Interactome: A Technical Guide to Binding Partners and Cellular Functions

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Compound of Interest

Compound Name: **T145**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes and identifying potential therapeutic targets. This technical guide focuses on the binding partners and interactome of Transmembrane Protein 145 (TMEM145), a protein that has recently garnered significant attention for its critical role in auditory function. The term "**T145**" is often used as an abbreviation for TMEM145, and for the purpose of this guide, we will consider them synonymous. It is important to distinguish TMEM145 from an unrelated 145 kDa protein, often referred to as p145, which is a major Grb2-binding protein involved in synaptic vesicle endocytosis^[1]. This guide will exclusively focus on the interactome of TMEM145.

Recent breakthroughs have identified key binding partners of TMEM145 and have begun to elucidate its role in a crucial signaling pathway within the inner ear. This document provides a comprehensive overview of the current knowledge, including quantitative data on its interactions, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways and experimental workflows.

TMEM145 Function and Known Interactions

TMEM145 is a transmembrane protein that plays an essential role in the structural integrity of stereocilia in the outer hair cells (OHCs) of the cochlea, which are critical for hearing[2][3][4][5]. It contains a Golgi dynamics (GOLD) domain, suggesting a role in protein trafficking and secretion[5][6]. Structurally, it also possesses a seven-transmembrane domain similar to G protein-coupled receptors (GPCRs), hinting at a potential role in signal transduction[6].

The primary known binding partners of TMEM145 are stereocilin (STRC) and tubby (TUB). TMEM145 is believed to act as a linker and carrier protein, facilitating the localization and trafficking of STRC and TUB to the OHC stereociliary membrane[6]. Studies have shown an interdependence between these three proteins, where the absence of one can affect the stability and localization of the others[2][3][4][5].

Beyond the inner ear, the STRING database suggests potential interactions with other proteins, including RUNDC3A, CARMIL3, MAST1, and MEGF8, although these interactions have lower confidence scores and require further validation[7].

Quantitative Data on TMEM145 Interactions

The current body of research primarily describes the qualitative nature of TMEM145 interactions. While physical associations have been confirmed through co-immunoprecipitation, specific quantitative data, such as binding affinities (Kd values), are not yet available in the public domain. The following table summarizes the known interactions and the current status of quantitative data.

Binding Partner	Interacting Domain on TMEM145	Method of Detection	Quantitative Data (e.g., Kd)	Reference
Stereocilin (STRC)	GOLD domain	Co-immunoprecipitation	Not yet determined	[6][8]
Tubby (TUB)	Transmembrane region	Co-immunoprecipitation	Not yet determined	[6][8]

Experimental Protocols

The identification and validation of TMEM145's binding partners have been achieved through a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for TMEM145 Interaction Validation

This protocol is adapted from studies demonstrating the interaction between TMEM145, STRC, and TUB in a heterologous expression system[6].

Objective: To determine if TMEM145 physically interacts with STRC and TUB *in vivo*.

Materials:

- HEK293T or HeLa cells
- Expression plasmids for C-terminally FLAG-tagged TMEM145, and C-terminally MYC- or V5-tagged STRC and TUB
- Lipofectamine 3000 (or other suitable transfection reagent)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-FLAG affinity beads (e.g., anti-FLAG M2 magnetic beads)
- Wash buffer (e.g., TBS with 0.05% Tween-20)
- Elution buffer (e.g., 3X FLAG peptide solution or low pH glycine buffer)
- SDS-PAGE gels and Western blotting reagents
- Primary antibodies: anti-FLAG, anti-MYC, anti-V5
- Secondary antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG

Procedure:

- Cell Culture and Transfection:
 - Plate HEK293T or HeLa cells to be 70-80% confluent at the time of transfection.
 - Co-transfect cells with expression plasmids for FLAG-TMEM145 and either MYC-STRC or V5-TUB using Lipofectamine 3000 according to the manufacturer's protocol. Include control transfections with empty vectors.
 - Incubate cells for 24-48 hours post-transfection.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the protein extract.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with non-specific IgG and protein A/G beads for 1 hour at 4°C.
 - Incubate a portion of the pre-cleared lysate with anti-FLAG affinity beads for 2-4 hours or overnight at 4°C with gentle rotation.
 - Save a small aliquot of the lysate as the "input" control.
- Washing and Elution:
 - Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
 - Elute the bound proteins from the beads using the elution buffer.
- Western Blot Analysis:

- Separate the eluted proteins and the input samples by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against the FLAG, MYC, and V5 tags to detect TMEM145 and its potential binding partners.
- Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Cell Surface Biotinylation Assay

This protocol is used to confirm the plasma membrane localization of TMEM145^[6].

Objective: To determine if TMEM145 is present on the cell surface.

Materials:

- Cells expressing tagged TMEM145
- Sulfo-NHS-SS-Biotin (or other membrane-impermeable biotinylation reagent)
- Quenching buffer (e.g., PBS with 100 mM glycine)
- Cell lysis buffer
- Streptavidin-agarose beads
- SDS-PAGE and Western blotting reagents

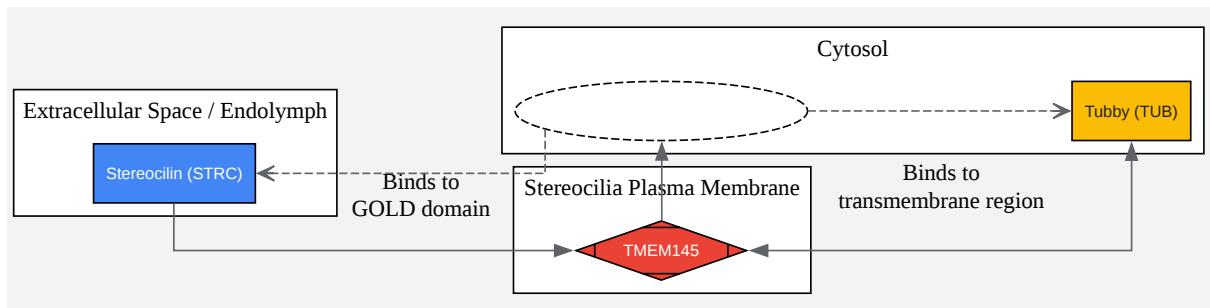
Procedure:

- Biotinylation:
 - Wash cells with ice-cold PBS.
 - Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C.
 - Quench the reaction by washing with quenching buffer.

- Cell Lysis and Streptavidin Pulldown:
 - Lyse the cells as described in the Co-IP protocol.
 - Incubate the cell lysate with streptavidin-agarose beads for 2 hours at 4°C to capture biotinylated proteins.
- Washing and Elution:
 - Wash the beads extensively with lysis buffer.
 - Elute the bound proteins by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Analyze the eluate by Western blotting using an antibody against the tag on TMEM145 to detect its presence at the cell surface.

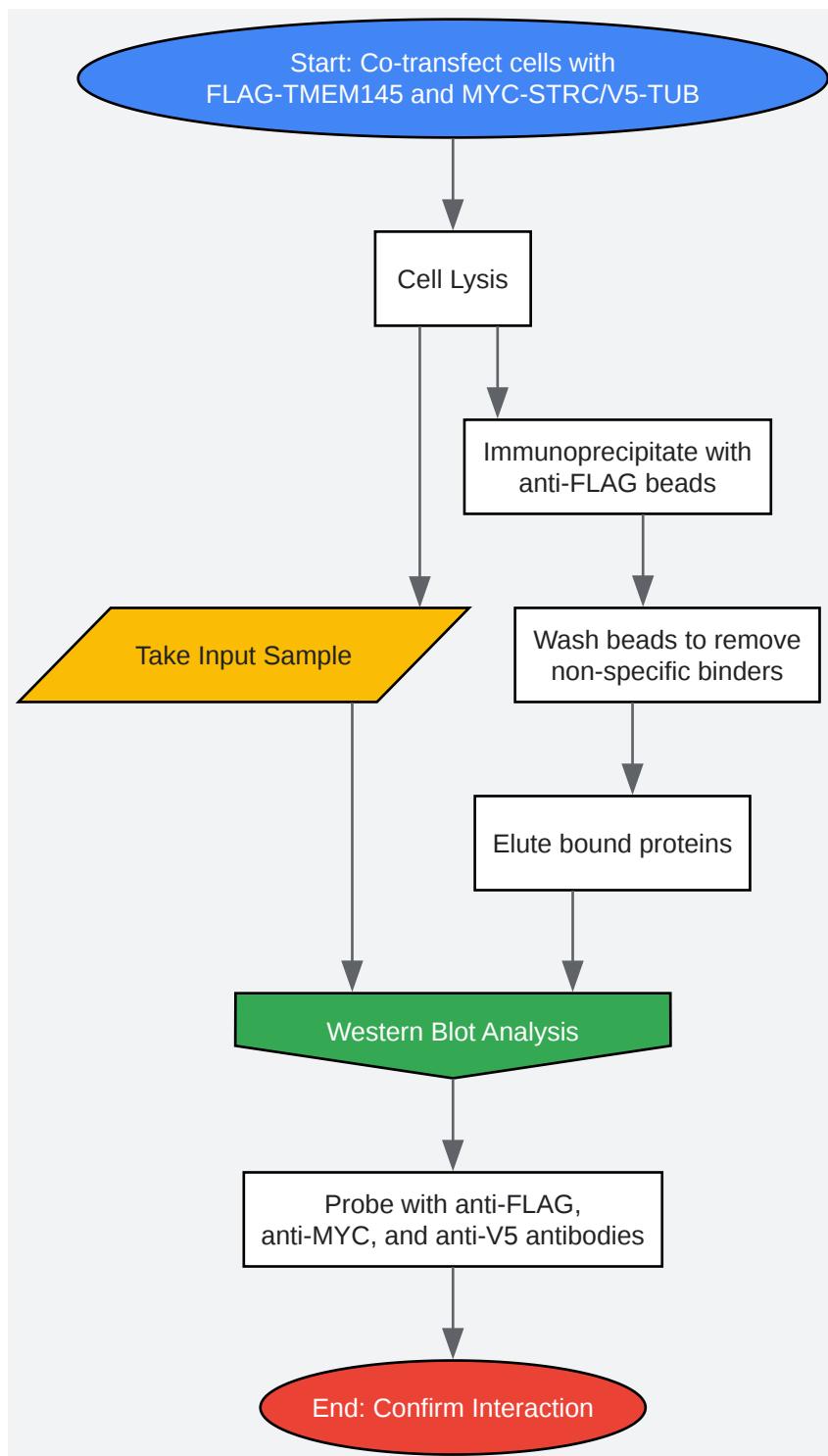
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway involving TMEM145 and the experimental workflow for identifying its binding partners.



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TMEM145 interaction with STRC and TUB at the stereocilia membrane.



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Workflow for Co-Immunoprecipitation to validate TMEM145 interactions.

Conclusion and Future Directions

TMEM145 has emerged as a critical protein in the auditory system, with its interactions with stereocilin and tubby being central to its function. This guide has provided a detailed overview of the current understanding of the TMEM145 interactome, including the experimental protocols used to uncover these interactions.

Future research should focus on obtaining quantitative data for the known interactions to better understand their strength and dynamics. Furthermore, the potential interactions suggested by high-throughput database screening warrant validation through targeted experiments.

Elucidating the full interactome of TMEM145 will not only provide deeper insights into the molecular mechanisms of hearing but may also uncover novel targets for the development of therapies for hearing loss and other related disorders. The potential role of TMEM145 in synaptic function also presents an exciting avenue for future investigation.

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